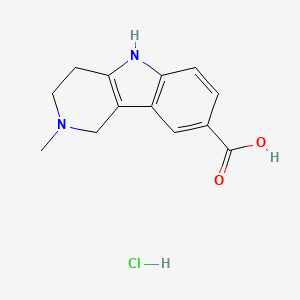

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride

Overview

Description

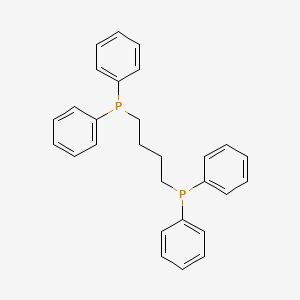

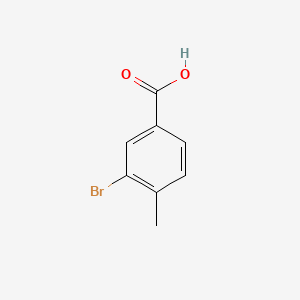

Synthesis Analysis

The synthesis of 5H-pyrido[4,3-b]indole derivatives, including those with a methoxycarbonyl group at the 4-position, has been developed based on 1-hydroxyindole chemistry. This method has enabled the preparation of various 3-substituted and 2-substituted methyl derivatives of 5H-pyrido[4,3-b]indole-4-carboxylates (Somei, Yamada, & Yamamura, 1998). Additionally, the synthesis of 5H-pyrido[4,3-b]indole via modifications of the Pomeranz-Fritsch isoquinoline synthesis has been reported, showcasing a method to obtain this compound from 3-formylindole (Campos et al., 2010).

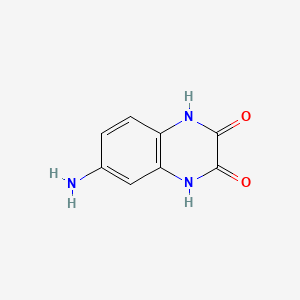

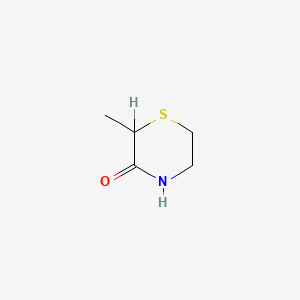

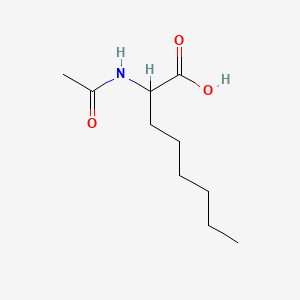

Molecular Structure Analysis

The molecular structure of 5H-pyrido[4,3-b]indole derivatives has been explored through various synthetic routes and characterizations, including NMR, IR, and mass spectral data. These analyses have confirmed the chemical structures of the synthesized compounds and provided insight into their molecular configurations and potential interactions (Ganga Reddy et al., 2022).

Chemical Reactions and Properties

5H-pyrido[4,3-b]indole compounds have been involved in numerous chemical reactions, highlighting their versatility and reactivity. For example, their activation and reaction with DNA have been studied, identifying key metabolites and elucidating the mechanism of covalent DNA binding (Hashimoto, Shudo, & Okamoto, 1980).

Scientific Research Applications

1. Anti-Cancer Agents

- Summary of Application: This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, derivatives of this compound have shown high anti-tumor activity .

- Methods of Application: The antiproliferative activity of the synthesized compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies were performed to reveal the binding orientations of the synthesized compounds in the active site of c-Met .

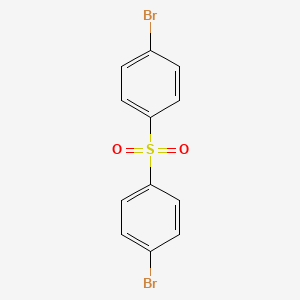

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

2. Tubulin Polymerization Inhibitors

- Summary of Application: Derivatives of this compound have been designed, synthesized, and evaluated for their potential as tubulin polymerization inhibitors .

- Methods of Application: The anti-proliferative activity of the synthesized compounds was tested in vitro against three different cancer cells (SGC-7901, HeLa, and MCF-7) . Molecular docking analysis was performed to confirm that the synthesized compounds may bind to colchicine binding sites on microtubules .

- Results or Outcomes: Among the designed compounds, compound 7k displayed the strongest anti-proliferative activity against HeLa cells with IC50 values of 8.7 ± 1.3 μM . It was found that 7k could inhibit the polymerization of tubulin and disrupt the microtubule network of cells .

3. Organic Electroluminescent Device

- Summary of Application: This compound has been used as a novel aromatic amine compound for organic electroluminescent devices .

- Methods of Application: The compound is incorporated into the organic layers of an electroluminescent device, where it contributes to the emission of light when an electric current is applied .

- Results or Outcomes: The use of this compound in electroluminescent devices can enhance the efficiency and stability of the device .

4. Illuminating Device and Display

- Summary of Application: This compound has been used in the design of illuminating devices and displays .

- Methods of Application: The compound is used in the fabrication of light-emitting diodes (LEDs) and other display technologies .

- Results or Outcomes: The use of this compound can improve the brightness and longevity of the display .

5. Anti-Tumor Agents

- Summary of Application: This compound has been used in the design and synthesis of novel anti-tumor agents. Specifically, derivatives of this compound have shown high anti-tumor activity .

- Methods of Application: The antiproliferative activity of the synthesized compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies were performed to reveal the binding orientations of the synthesized compounds in the active site of c-Met .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

6. Tubulin Polymerization Inhibitors

- Summary of Application: Derivatives of this compound have been designed, synthesized, and evaluated for their potential as tubulin polymerization inhibitors .

- Methods of Application: The anti-proliferative activity of the synthesized compounds was tested in vitro against three different cancer cells (SGC-7901, HeLa, and MCF-7) . Molecular docking analysis was performed to confirm that the synthesized compounds may bind to colchicine binding sites on microtubules .

- Results or Outcomes: Among the designed compounds, compound 7k displayed the strongest anti-proliferative activity against HeLa cells with IC50 values of 8.7 ± 1.3 μM . It was found that 7k could inhibit the polymerization of tubulin and disrupt the microtubule network of cells .

Safety And Hazards

Future Directions

The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .

properties

IUPAC Name |

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUFFFPURQWXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193451 | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

CAS RN |

40431-45-6 | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)